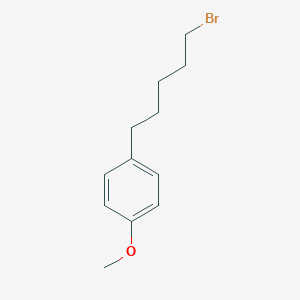

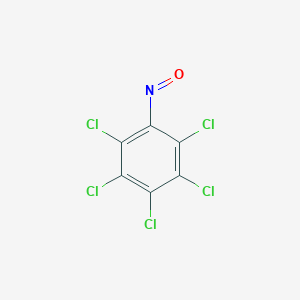

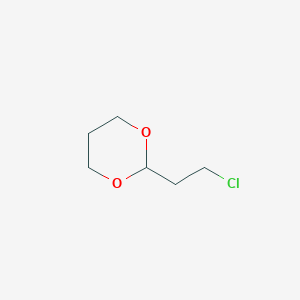

![molecular formula C14H12ClNO2 B079725 2-[(4-Chlorobenzyl)amino]benzoic acid CAS No. 14345-04-1](/img/structure/B79725.png)

2-[(4-Chlorobenzyl)amino]benzoic acid

Übersicht

Beschreibung

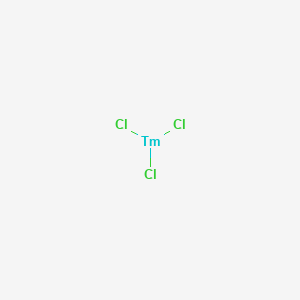

“2-[(4-Chlorobenzyl)amino]benzoic acid” is a chemical compound with the molecular formula C14H11ClNO2 . It has an average mass of 260.696 Da and a monoisotopic mass of 260.048370 Da .

Synthesis Analysis

While specific synthesis methods for “2-[(4-Chlorobenzyl)amino]benzoic acid” were not found in the search results, it’s known that similar compounds can be prepared through various synthetic methods. For instance, 2-(4-Chlorobenzoyl)benzoic acid was used in the preparation of bisphthalazinone monomers, required for the synthesis of phthalazinone containing poly(arylene ether)s, poly(arylene thioether)s, and poly(arylene sulfone)s .Molecular Structure Analysis

The molecular structure of “2-[(4-Chlorobenzyl)amino]benzoic acid” consists of 14 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms . It has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 4 freely rotating bonds .Physical And Chemical Properties Analysis

“2-[(4-Chlorobenzyl)amino]benzoic acid” has a boiling point of 436.1±30.0 °C at 760 mmHg and a flash point of 217.6±24.6 °C . It has an ACD/LogP value of 4.60, indicating its lipophilicity, which can affect its absorption and distribution within the body .Wissenschaftliche Forschungsanwendungen

Synthesis of Benzamides

Specific Scientific Field

Chemistry, specifically Organic Synthesis

Comprehensive and Detailed Summary of the Application

“2-[(4-Chlorobenzyl)amino]benzoic acid” is used in the synthesis of benzamide derivatives. Benzamides are widely used in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents .

Detailed Description of the Methods of Application or Experimental Procedures

The reaction was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . A new, highly efficient and green solid acid catalyst was easily prepared via a two-step procedure and used as an effective reusable catalyst .

Thorough Summary of the Results or Outcomes Obtained

This method provides a green, rapid, mild, and highly efficient pathway for the preparation of benzamide derivatives. The advantages of this method are the use of a superior and recoverable catalyst, low reaction times, simple procedure, high-yielding and eco-friendly process, and use of ultrasonic irradiation as a green and powerful technology .

Adsorption of Pesticides

Specific Scientific Field

Environmental Science

Comprehensive and Detailed Summary of the Application

The zinc-based 2-amino-4-(1H-1,2,4-triazole-4-yl)benzoic acid coordination complex (Zn(NH2-TBA)2) and modified Zn(NH-TBA)2COMe complex are used for the removal of 2,4-dichlorophenoxyacetic acid (2,4-D) from aqueous solutions .

Detailed Description of the Methods of Application or Experimental Procedures

The Zn(NH2-TBA)2 was synthesized using Schiff base and its surface was modified using acetic anhydride group. The physical characteristics were identified using proton NMR, FTIR, and XRD .

Thorough Summary of the Results or Outcomes Obtained

Adsorption modelling indicated that Toth model with a maximum adsorption capacity of 150.8 mg/g and 100.7 mg/g represents the homogenous adsorption systems which satisfy both low- and high-end boundary of adsorbate concentration in all settings according to the optimum point . The kinetics and rate of 2,4-D adsorption follow the pseudo-first-order kinetic model in all situations .

Synthesis of Poly(Arylene Ether)s, Poly(Arylene Thioether)s and Poly(Arylene Sulfone)s

Specific Scientific Field

Polymer Chemistry

Comprehensive and Detailed Summary of the Application

“2-[(4-Chlorobenzyl)amino]benzoic acid” is used in the preparation of bisphthalazinone monomers, which are required for the synthesis of phthalazinone containing poly(arylene ether)s, poly(arylene thioether)s and poly(arylene sulfone)s .

Detailed Description of the Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures are not provided in the source. However, the synthesis of these polymers typically involves a series of condensation reactions .

Thorough Summary of the Results or Outcomes Obtained

The specific results or outcomes obtained are not provided in the source. However, these polymers are typically characterized by their high thermal stability, good mechanical properties, and excellent resistance to chemicals .

Study of Substituent Effects on Acidity

Specific Scientific Field

Physical Organic Chemistry

Comprehensive and Detailed Summary of the Application

“2-[(4-Chlorobenzyl)amino]benzoic acid” can be used to study the effects of substituents on the acidity of carboxylic acids .

Detailed Description of the Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures are not provided in the source. However, such studies typically involve measuring the pKa of the carboxylic acid and comparing it to the pKa of unsubstituted benzoic acid .

Thorough Summary of the Results or Outcomes Obtained

The specific results or outcomes obtained are not provided in the source. However, such studies typically reveal how electron-withdrawing or electron-donating substituents affect the acidity of carboxylic acids .

Antimicrobial Activity

Specific Scientific Field

Pharmaceutical Chemistry

Comprehensive and Detailed Summary of the Application

A series of 2-amino benzoic acid derivatives were synthesized and evaluated for their in vitro antimicrobial activity against a panel of Gram-positive, Gram-negative bacterial and fungal strains .

Detailed Description of the Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures are not provided in the source. However, such studies typically involve the synthesis of a series of derivatives and testing their antimicrobial activity using standard microbiological techniques .

Thorough Summary of the Results or Outcomes Obtained

The results of the antimicrobial studies indicated that, in general, the synthesized compounds were found to be bacteriostatic and fungistatic in action . QSAR studies indicated that multi-target model was effective in describing the antimicrobial activity as well demonstrated the effect of structural parameters viz. LUMO, 3 χ v and W on antimicrobial activity of 2-amino benzoic acid derivatives .

Eigenschaften

IUPAC Name |

2-[(4-chlorophenyl)methylamino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO2/c15-11-7-5-10(6-8-11)9-16-13-4-2-1-3-12(13)14(17)18/h1-8,16H,9H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYDHJEAJTKCFKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NCC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40393443 | |

| Record name | 2-{[(4-Chlorophenyl)methyl]amino}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40393443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-Chlorobenzyl)amino]benzoic acid | |

CAS RN |

14345-04-1 | |

| Record name | 2-{[(4-Chlorophenyl)methyl]amino}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40393443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(4-Chlorobenzyl)amino]benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.